Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate
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Description
Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H5Cl2FO4S and its molecular weight is 287.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Intermediate in Herbicide Synthesis : Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is used in the synthesis of herbicide intermediates. For instance, Zhou Yu (2002) reported the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an herbicide intermediate, where a related compound, 4-chloro-2-fluoroanisole, plays a critical role in the process (Zhou Yu, 2002).
Building Block in Heterocyclic Synthesis : Křupková et al. (2013) demonstrated the utility of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block in the synthesis of various heterocyclic scaffolds, which are vital in drug discovery (Křupková et al., 2013).
Synthesis of Novel Chemical Compounds : Du et al. (2005) explored the novel synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in the preparation of pesticides (Du et al., 2005).
Applications in Biological and Environmental Sciences
Investigation in Protoporphyrinogen IX Oxidase Inhibitors : Li et al. (2005) researched the structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, providing insights into protoporphyrinogen IX oxidase inhibitors. This could have implications in understanding certain biological pathways (Li et al., 2005).
Detection of Aromatic Metabolites in Environmental Samples : Londry & Fedorak (1993) utilized fluorinated compounds, including those structurally similar to this compound, to detect aromatic metabolites from m-Cresol in a methanogenic consortium, indicating its potential in environmental studies (Londry & Fedorak, 1993).
Properties
IUPAC Name |
methyl 4-chloro-5-chlorosulfonyl-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNIXLNPHAXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.